(E)-5-(-But-1-en-1-yl)benzene-1,3-diol
CAS No.: 1227271-68-2
Cat. No.: VC2898699
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227271-68-2 |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | 5-[(E)-but-1-enyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C10H12O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h3-7,11-12H,2H2,1H3/b4-3+ |
Standard InChI Key | SMYWULDSICODMC-ONEGZZNKSA-N |
Isomeric SMILES | CC/C=C/C1=CC(=CC(=C1)O)O |
SMILES | CCC=CC1=CC(=CC(=C1)O)O |
Canonical SMILES | CCC=CC1=CC(=CC(=C1)O)O |
Introduction
Chemical Structure and Properties
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol (CAS: 1227271-68-2) belongs to the class of organic compounds known as resorcinols, which are characterized by a benzene ring bearing two hydroxyl groups at positions 1 and 3. The compound has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol . The (E)-stereochemistry of the butenyl group at the 5-position is critical for modulating molecular interactions, as observed in structurally related compounds with diverse biological activities.
Physical and Chemical Properties
The physical and chemical properties of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol are summarized in the following table:
The compound's structure contains two key functional groups: the dual hydroxyl groups on the benzene ring and the (E)-configured butenyl side chain. These structural elements contribute to its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol involves several chemical approaches, with Friedel-Crafts alkylation being among the most common methodologies employed.
Laboratory Synthesis
The laboratory preparation of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol typically involves a Friedel-Crafts alkylation reaction, where a butenyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide. This synthetic pathway ensures the (E)-stereochemistry of the butenyl group, which is crucial for the compound's biological activity and chemical properties.
Industrial Production Methods
Industrial production of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol often employs large-scale Friedel-Crafts alkylation followed by hydroxylation. The industrial process typically incorporates optimizations for high yield and purity, frequently utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. These methods are scaled to meet commercial demand while maintaining cost-effectiveness and product quality.
Biological Activity and Mechanisms
Research indicates that (E)-5-(-But-1-en-1-yl)benzene-1,3-diol exhibits notable antimicrobial properties against both bacterial and fungal pathogens. The compound's effectiveness has been evaluated through various assays, suggesting it could be a promising candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound's observed antimicrobial effects.
Chemical Reactions
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions that demonstrate its versatility in organic synthesis.
Oxidation and Reduction
The hydroxyl groups of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol can be oxidized to form quinones using oxidizing agents like potassium permanganate. Conversely, the compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride. These redox properties make it valuable in synthetic transformations.
Substitution Reactions
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol can participate in substitution reactions, including halogenation using chlorine or bromine in the presence of catalysts like iron(III) chloride. These reactions allow for further functionalization of the molecule, expanding its utility in organic synthesis.
Applications in Organic Synthesis
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol serves as a valuable precursor for synthesizing more complex organic molecules . Its structure allows it to participate in various chemical reactions, making it an essential building block in organic synthesis . The compound's reactivity profile, influenced by both the hydroxyl groups and the butenyl side chain, contributes to its versatility in constructing more elaborate molecular architectures.
Role as a Building Block
As a synthetic intermediate, (E)-5-(-But-1-en-1-yl)benzene-1,3-diol has been used in the synthesis of complex natural products and biologically active compounds . The presence of multiple functional groups provides sites for selective chemical transformations, enabling step-wise construction of target molecules with defined stereochemistry and substitution patterns.
These price points reflect the compound's specialized nature and limited scale of production, typical of research-grade chemicals used in pharmaceutical research and organic synthesis.
Comparison with Similar Compounds
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol shares structural similarities with other resorcinol derivatives and benzenediols. A related compound, 5-(14-Nonadecenyl)-1,3-benzenediol, belongs to the same class of resorcinols but contains a longer carbon chain at the 5-position . Another structurally related compound is 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol, which differs in the positioning of the hydroxyl groups (1,2 vs. 1,3) and contains a methoxy group as well as a shorter propenyl side chain instead of butenyl .
Structural Comparison Table
The structural variations between these compounds result in differences in physical properties, chemical reactivity, and biological activities, highlighting the importance of specific molecular arrangements in determining functional characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume